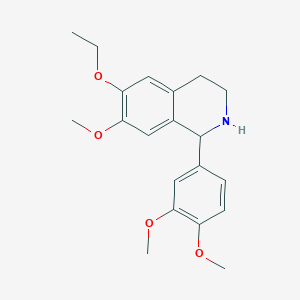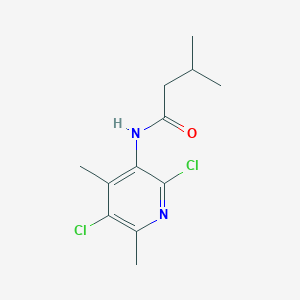![molecular formula C26H24Cl2N6O B11512283 N-{(2,4-dichlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11512283.png)
N-{(2,4-dichlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-DICHLOROPHENYL)[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features a combination of various functional groups, including dichlorophenyl, methoxyphenyl, tetrazole, and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-DICHLOROPHENYL)[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic synthesis. The process may start with the preparation of the tetrazole ring, followed by the introduction of the dichlorophenyl and methoxyphenyl groups. The final step involves the coupling of the indole derivative with the tetrazole intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
[(2,4-DICHLOROPHENYL)[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [(2,4-DICHLOROPHENYL)[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, [(2,4-DICHLOROPHENYL)[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(2,4-DICHLOROPHENYL)[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
[(2,4-DICHLOROPHENYL)[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE: shares similarities with other compounds containing tetrazole, indole, and dichlorophenyl groups.
2,4-Dichlorophenol: A precursor to various herbicides and has similar dichlorophenyl functionality.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
The uniqueness of [(2,4-DICHLOROPHENYL)[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H24Cl2N6O |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)-[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C26H24Cl2N6O/c1-16-20(21-5-3-4-6-24(21)30-16)13-14-29-25(22-12-7-17(27)15-23(22)28)26-31-32-33-34(26)18-8-10-19(35-2)11-9-18/h3-12,15,25,29-30H,13-14H2,1-2H3 |
InChI Key |
MMJLJYXZPQGQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(C3=C(C=C(C=C3)Cl)Cl)C4=NN=NN4C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}benzenesulfonyl)morpholine](/img/structure/B11512209.png)
![2-({4-[(4-Ethoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B11512213.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B11512215.png)
![Methyl 2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate](/img/structure/B11512218.png)
![(4-Bromophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11512220.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11512224.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid](/img/structure/B11512228.png)

![6-Amino-3-(2,4-diethoxyphenyl)-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11512235.png)
![[1,2,4]Triazolo[3,4-a]isoquinoline, 8,9-dimethoxy-5,5-dimethyl-3-pyridin-3-yl-5,6-dihydro-](/img/structure/B11512243.png)
![2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine](/img/structure/B11512257.png)
![6-ethyl-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11512258.png)

